REACTION_CXSMILES
|
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Cr](=O)([O-])[O-]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be used as a hydrogenation reactor
|
Type
|
CUSTOM
|
Details
|
produced by Nissan Girdler Catalyst Co.,Ltd
|
Type
|
CUSTOM
|
Details
|
was carried out at 150 to 200° C.
|
Type
|
ADDITION
|
Details
|
diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not
|
Type
|
CUSTOM
|
Details
|
to form a hot spot
|
Type
|
CUSTOM
|
Details
|
a purge gas SV of 500 hr
|
Duration
|
500 h
|
Type
|
CUSTOM
|
Details
|
a catalyst bed temperature of 230° C
|
Type
|
ADDITION
|
Details
|
Then, the tubular reactor was charged at an upper portion
|
Type
|
CUSTOM
|
Details
|
with a starting material for reaction
|
Type
|
TEMPERATURE
|
Details
|
The effluent through a lower portion thereof was cooled
|
Type
|
CUSTOM
|
Details
|
to collect the reaction product
|
Type
|
CUSTOM
|
Details
|
After the lapse of 5 hours from the start of the reaction
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the reaction product was collected for one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Cr](=O)([O-])[O-]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be used as a hydrogenation reactor
|
Type
|
CUSTOM
|
Details
|
produced by Nissan Girdler Catalyst Co.,Ltd
|
Type
|
CUSTOM
|
Details
|
was carried out at 150 to 200° C.
|
Type
|
ADDITION
|
Details
|
diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not
|
Type
|
CUSTOM
|
Details
|
to form a hot spot
|
Type
|
CUSTOM
|
Details
|
a purge gas SV of 500 hr
|
Duration
|
500 h
|
Type
|
CUSTOM
|
Details
|
a catalyst bed temperature of 230° C
|
Type
|
ADDITION
|
Details
|
Then, the tubular reactor was charged at an upper portion
|
Type
|
CUSTOM
|
Details
|
with a starting material for reaction
|
Type
|
TEMPERATURE
|
Details
|
The effluent through a lower portion thereof was cooled
|
Type
|
CUSTOM
|
Details
|
to collect the reaction product
|
Type
|
CUSTOM
|
Details
|
After the lapse of 5 hours from the start of the reaction
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the reaction product was collected for one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[H][H].[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].C1(C)C=CC=C(C)C=1>[Cu].[Cr]([O-])([O-])=O.CO>[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][CH2:5]1.[CH3:3][CH:4]1[CH2:9][CH2:8][O:7][C:5]1=[O:6].[C:5]([O:7][CH3:8])(=[O:6])[CH:4]([CH3:9])[CH3:3] |f:3.4|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
10 g
|
Type
|
catalyst
|
Smiles
|
[Cu].[Cr](=O)([O-])[O-]
|
Name
|
stainless steel
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
10
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
30
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1C(=O)OCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC(=CC=C1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to be used as a hydrogenation reactor
|
Type
|
CUSTOM
|
Details
|
produced by Nissan Girdler Catalyst Co.,Ltd
|
Type
|
CUSTOM
|
Details
|
was carried out at 150 to 200° C.
|
Type
|
ADDITION
|
Details
|
diluted with nitrogen to 0.5 to 5% by volume by the conventional method with sufficient care not
|
Type
|
CUSTOM
|
Details
|
to form a hot spot
|
Type
|
CUSTOM
|
Details
|
a purge gas SV of 500 hr
|
Duration
|
500 h
|
Type
|
CUSTOM
|
Details
|
a catalyst bed temperature of 230° C
|
Type
|
ADDITION
|
Details
|
Then, the tubular reactor was charged at an upper portion
|
Type
|
CUSTOM
|
Details
|
with a starting material for reaction
|
Type
|
TEMPERATURE
|
Details
|
The effluent through a lower portion thereof was cooled
|
Type
|
CUSTOM
|
Details
|
to collect the reaction product
|
Type
|
CUSTOM
|
Details
|
After the lapse of 5 hours from the start of the reaction
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
the reaction product was collected for one hour
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CC1COCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC1C(=O)OCC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(C(C)C)(=O)OC
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 0.5% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |